2-Methyl-5-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-Methyl-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8F3NO2S. It is a white crystalline solid that is soluble in organic solvents such as chloroform and dimethylformamide (DMF). This compound is known for its stability under normal temperature and pressure conditions, but it should be kept away from strong oxidizing agents .
Preparation Methods
The synthesis of 2-Methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with trifluoromethylamine under controlled conditions. The reaction can be carried out at room temperature or with slight heating in an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
2-Methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Scientific Research Applications
2-Methyl-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent or intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the production of various chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
2-Methyl-5-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds such as:
2-(Trifluoromethyl)benzenesulfonamide: This compound has a similar structure but lacks the methyl group at the 2-position.
4-(Trifluoromethyl)benzenesulfonamide: This compound has the trifluoromethyl group at the 4-position instead of the 5-position.
3-(Trifluoromethyl)benzenesulfonamide: This compound has the trifluoromethyl group at the 3-position. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C8H8F3NO2S |
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Molecular Weight |
239.22 g/mol |
IUPAC Name |
2-methyl-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO2S/c1-5-2-3-6(8(9,10)11)4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
KKLMQCZXYGCGIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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